1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine

Description

BenchChem offers high-quality 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUPNZMCYJMVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424512 | |

| Record name | 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925146-07-2 | |

| Record name | 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS No. 925146-07-2), a heterocyclic amine of significant interest in medicinal chemistry and drug development. Recognizing the current scarcity of published experimental data for this specific molecule, this document establishes a foundational profile by leveraging high-quality computed data and contextualizing it with established principles of chemical science and data from structurally related analogs. Crucially, this guide offers detailed, field-proven experimental protocols for the empirical determination of key parameters, including solubility, pKa, and melting point. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of this compound's behavior and accelerating its progression through the research and development pipeline.

Introduction and Molecular Overview

1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents due to their diverse biological activities.[1] The subject molecule is characterized by a pyrazole ring substituted with a methyl group at the C5 position, an amine group at the C3 position, and a 2-fluorobenzyl group at the N1 position. This unique combination of functional groups dictates its physicochemical and pharmacokinetic properties. The primary amino group is a key site for hydrogen bonding and acts as a basic center, while the 2-fluorobenzyl moiety introduces lipophilic character and potential for specific steric and electronic interactions. Understanding the interplay of these features is critical for predicting the molecule's behavior in biological systems.

Chemical Identity

A clear and unambiguous identification is the cornerstone of any chemical investigation. The fundamental identifiers for 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine are summarized below.

| Identifier | Value | Source |

| CAS Number | 925146-07-2 | PubChem[2] |

| Molecular Formula | C₁₁H₁₂FN₃ | PubChem[2] |

| IUPAC Name | 1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine | PubChem[2] |

| SMILES | CC1=CC(=NN1CC2=CC=CC=C2F)N | PubChem[2] |

| InChIKey | MHUPNZMCYJMVIC-UHFFFAOYSA-N | PubChem[2] |

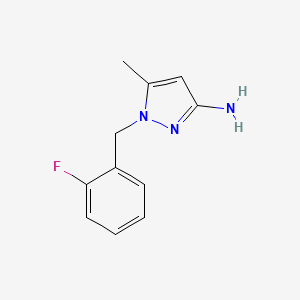

Molecular Structure

The two-dimensional and three-dimensional structures define the spatial arrangement of atoms and are fundamental to understanding the molecule's properties.

Caption: 2D structure of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine.

Computed Physicochemical Properties

In the absence of experimental data, computational models provide valuable initial estimates for key physicochemical parameters. The following data has been sourced from the PubChem database (CID 6485378) and is based on established computational algorithms.[2] These values are instrumental in guiding initial experimental design and hypothesis generation.

| Property | Computed Value | Computational Method | Significance in Drug Development |

| Molecular Weight | 205.23 g/mol | PubChem 2.1 | Influences diffusion, bioavailability, and formulation. |

| XLogP3 | 2.0 | XLogP3 3.0 | Predicts lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 | Indicates potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 3 | Cactvs 3.4.8.18 | Indicates potential for interaction with biological targets. |

| Rotatable Bonds | 2 | Cactvs 3.4.8.18 | Relates to conformational flexibility and binding affinity. |

| Polar Surface Area (PSA) | 43.8 Ų | Cactvs 3.4.8.18 | Correlates with transport properties and CNS penetration. |

| Exact Mass | 205.10152556 Da | PubChem 2.1 | Essential for mass spectrometry analysis. |

Core Physicochemical Parameters: An Investigative Approach

This section delves into the critical physicochemical properties that govern the behavior of a drug candidate. For each parameter, we will discuss its theoretical basis in the context of the molecule's structure, present any available data, and provide a detailed, authoritative protocol for its experimental determination.

Acidity and Basicity (pKa)

Theoretical Insight: The pKa value quantifies the strength of an acid or base and is a paramount parameter in drug development, influencing solubility, absorption, distribution, and receptor binding. For 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, the primary basic center is the exocyclic amino group at the C3 position. The lone pair of electrons on this nitrogen is available for protonation. The pyrazole ring itself contains a pyridine-like nitrogen (N2) which is weakly basic. The basicity of the primary amine is expected to be the dominant factor. Aromatic amines are generally weaker bases than aliphatic amines; however, the amine in this molecule is attached to a heteroaromatic ring, which will influence its basicity.

Experimental Determination: Potentiometric Titration

This is the gold-standard method for pKa determination. The principle lies in monitoring the pH of a solution of the compound as a titrant of known concentration (e.g., HCl) is added incrementally. The pKa is the pH at which the amine is 50% protonated, which corresponds to the midpoint of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve it in a suitable solvent system, often a co-solvent like methanol/water or DMSO/water, to ensure solubility of both the free base and the protonated salt. Calibrate a high-precision pH meter using at least three standard buffer solutions.

-

Titration: Place the sample solution in a thermostatted vessel at a constant temperature (e.g., 25°C). Use an auto-titrator to add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Analysis: Plot the recorded pH values against the volume of HCl added. The pKa can be determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point. Specialized software is often used to calculate the first and second derivatives of the curve for a more accurate determination of the equivalence point.

Solubility

Theoretical Insight: Solubility is a critical determinant of a drug's bioavailability. The "like dissolves like" principle is a useful guide.[3] The molecule 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine possesses both polar (amino group, pyrazole nitrogens) and non-polar (benzyl ring, methyl group) features. The primary amine and the pyrazole nitrogens can participate in hydrogen bonding with polar solvents like water. However, the relatively large fluorobenzyl group contributes significant lipophilicity, which will favor solubility in organic solvents. The computed XLogP3 of 2.0 suggests moderate lipophilicity and likely limited aqueous solubility. Solubility will also be highly pH-dependent; in acidic conditions where the primary amine is protonated to form a salt, aqueous solubility is expected to increase dramatically.

Experimental Determination: Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method remains the benchmark for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of the experiment.

-

Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound must be prepared for accurate quantification.

Melting Point

Theoretical Insight: The melting point is a fundamental physical property that provides information about the purity and the strength of the crystal lattice of a solid compound. A sharp melting point range is indicative of high purity. For 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, the ability to form hydrogen bonds via the amino group and dipole-dipole interactions from the pyrazole and fluorobenzyl groups suggests a crystalline solid with a defined melting point. While no experimental value is currently published, related aminopyrazole derivatives often exhibit melting points in the range of 100-250°C.[4][5][6]

Experimental Determination: Capillary Melting Point Apparatus

This is a standard and accessible method for determining the melting point of a crystalline solid.

Step-by-Step Protocol:

-

Sample Preparation: Finely powder a small, dry sample of the compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The result is reported as a temperature range.

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the pyrazole ring proton (a singlet), the benzylic methylene protons (a singlet), and the aromatic protons of the fluorobenzyl group (complex multiplets). The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show distinct signals for each of the 11 unique carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR will show a signal corresponding to the single fluorine atom, with coupling to adjacent aromatic protons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The calculated exact mass is 205.10152556 Da.[2] The fragmentation pattern observed in MS/MS analysis can provide further structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups, C=N and C=C stretching from the pyrazole and benzene rings, and a C-F stretching band.

Synthetic Strategy Overview

While specific synthesis details for this compound are not widely published, a general and logical synthetic route can be proposed based on established pyrazole chemistry. A common method for constructing the 1-substituted-3-amino-5-methylpyrazole core involves the cyclization of a β-ketonitrile with a substituted hydrazine.

Caption: Proposed synthetic workflow for the target compound.

This reaction pathway offers a direct and efficient route to the desired scaffold. The 2-fluorobenzylhydrazine can be prepared from 2-fluorobenzyl chloride and hydrazine. The final product would then be isolated and purified using standard techniques such as column chromatography and recrystallization.

Conclusion

1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a compound with significant potential, warranting a thorough investigation of its physicochemical properties. This guide has established a foundational profile using high-quality computed data, providing crucial insights into its expected lipophilicity, polarity, and molecular size. While this computational data is invaluable for initial assessment, it is not a substitute for empirical measurement. The detailed experimental protocols provided herein for determining pKa, solubility, and melting point offer a clear and actionable path for researchers to generate the robust experimental data required for confident decision-making in drug discovery and development programs. The synthesis and characterization of this and related analogs will undoubtedly continue to be an active area of research.

References

-

MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394.

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6485378, 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 769146, 1-benzyl-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

-

European Review for Medical and Pharmacological Sciences. (n.d.). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

- ACS Omega. (2020).

- Springer. (2020).

- Meddocs Publishers. (2021).

-

University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | C11H12FN3 | CID 6485378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 5. europeanreview.org [europeanreview.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Ascendant Role of Fluorobenzyl-Substituted Pyrazoles in Modern Drug Discovery: A Technical Guide

Introduction: The Strategic Fusion of Pyrazole and Fluorobenzyl Moieties

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural framework renowned for its versatile biological activities.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a cornerstone in the design of a multitude of therapeutic agents, exhibiting properties that span anticancer, antimicrobial, and anti-inflammatory domains. The strategic incorporation of a fluorobenzyl group onto this scaffold represents a significant advancement in the rational design of novel drug candidates. The fluorine atom, with its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides an in-depth technical exploration of the synthesis, biological activities, and structure-activity relationships of pyrazole derivatives featuring a fluorobenzyl moiety, offering valuable insights for researchers and professionals in drug development.

Anticancer Activity: Targeting Key Pathways in Malignancy

The proliferation of cancer cells is often driven by aberrant signaling pathways, and pyrazole derivatives have emerged as potent inhibitors of key regulators within these cascades. The introduction of a fluorobenzyl group can enhance the potency and selectivity of these compounds, leading to promising anticancer agents.

Mechanism of Action: Inhibition of Kinase Signaling

A primary mechanism through which fluorobenzyl pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptor tyrosine kinases play crucial roles in tumor growth, proliferation, and angiogenesis.[1][3] By blocking the ATP-binding site of these kinases, these compounds can halt the downstream signaling events that promote cancer progression.

Some pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, a novel pyrazole-based derivative, P3C, was found to induce the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspases, ultimately triggering both intrinsic and extrinsic apoptotic pathways.[4]

Caption: Inhibition of EGFR/VEGFR-2 signaling by fluorobenzyl pyrazole derivatives.

Quantitative Analysis of Cytotoxicity

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| P3C | Not specified | TNBC (MDA-MB-231) | 0.25 | [4] |

| P3C | Not specified | TNBC (MDA-MB-468) | 0.49 | [4] |

| PYRIND | Not specified | MCF7 | 39.7 ± 5.8 | [5] |

| TOSIND | Not specified | MDA-MB-231 | 17.7 ± 2.7 | [5] |

| C5 | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | MCF-7 | 0.08 | [6] |

| 3f | Pyrazolopyridine derivative | HCT-116 | 3.3 | [7] |

Note: This table includes data for pyrazole derivatives, not all of which are confirmed to contain a fluorobenzyl group due to limited specific data in the search results.

Structure-Activity Relationship (SAR)

While comprehensive SAR studies specifically for the fluorobenzyl group are emerging, general trends for pyrazole derivatives indicate that the nature and position of substituents on the phenyl rings are critical for activity. The presence of a fluorine atom on the benzyl group can enhance activity, likely by increasing the compound's ability to interact with the target enzyme's active site and by improving its metabolic stability. For instance, in a series of diarylpyrazoles, a p-fluorobenzyl analog showed altered potency for fungal kinase inhibition, highlighting the impact of this substitution.[8]

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Pyrazole derivatives, particularly those with a fluorobenzyl group, have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial action of these compounds can be attributed to various mechanisms, including the inhibition of essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication.[1][9] Some pyrazole derivatives may also disrupt the bacterial cell wall or interfere with other metabolic pathways.[1] The fluorobenzyl moiety can contribute to this activity by enhancing the compound's penetration into the bacterial cell and its interaction with intracellular targets.

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole derivatives | Gram-positive/negative bacteria | 12.5 | [9] |

| Pyrazole-thioxothiazolidinone hybrids | Streptococcus mutans, MRSA | 1 | [1] |

| Imidazo[2,1-b][1][9][10]thiadiazole derivatives | Gram-positive/negative bacteria | <0.24 | [11] |

| Pyrazole derivative | A. baumannii | Not specified | [1] |

Note: This table presents data for various pyrazole derivatives, highlighting the potential of this scaffold. Specific data for fluorobenzyl-containing derivatives is limited in the provided search results.

Structure-Activity Relationship (SAR)

The antimicrobial activity of pyrazole derivatives is highly dependent on their substitution pattern. The presence of halogen atoms, including fluorine, on the phenyl ring is often associated with enhanced antibacterial and antifungal activity.[9][10] The lipophilicity conferred by the fluorobenzyl group can facilitate the passage of the molecule through the microbial cell membrane, leading to increased efficacy.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a key therapeutic goal. Pyrazole derivatives have a long history as anti-inflammatory drugs, and the incorporation of a fluorobenzyl group can lead to compounds with improved potency and safety profiles.[12][13]

Mechanism of Action: COX Enzyme Inhibition

A primary mechanism of the anti-inflammatory action of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in the inflammatory response. By blocking COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The fluorobenzyl group can enhance the binding of the pyrazole core to the active site of the COX-2 enzyme. A novel anti-inflammatory pyrazole derivative, LQFM021, was synthesized from 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde.[14]

Synthesis of Fluorobenzyl Pyrazole Derivatives: Key Methodologies

The synthesis of pyrazole derivatives containing a fluorobenzyl group can be achieved through several established synthetic routes. A common and versatile method involves the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position of the pyrazole ring, which can then be further modified.[2][9]

Caption: General scheme for the synthesis of pyrazole-4-carbaldehydes.

Experimental Protocol: Synthesis of 3-Aryl-1-(4-fluorobenzyl)-1H-pyrazole-4-carbaldehyde

This protocol is a generalized procedure based on the Vilsmeier-Haack reaction.[2][9]

-

Preparation of the Hydrazone:

-

React an appropriate acetophenone with (4-fluorobenzyl)hydrazine in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the hydrazone product by filtration or extraction.

-

-

Vilsmeier-Haack Formylation:

-

To a stirred solution of dimethylformamide (DMF) at 0°C, slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.

-

Add the prepared hydrazone to the Vilsmeier reagent and stir the mixture at room temperature, then heat to 60-80°C for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The precipitated product, 3-aryl-1-(4-fluorobenzyl)-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.[9]

-

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorobenzyl pyrazole derivatives in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard and dilute it to the desired final concentration in the broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (microorganism without the test compound) and a negative control (broth medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Directions

Pyrazole derivatives incorporating a fluorobenzyl group represent a promising class of compounds with a wide spectrum of biological activities. The strategic placement of the fluorobenzyl moiety can significantly enhance their anticancer, antimicrobial, and anti-inflammatory properties by modulating their physicochemical and pharmacokinetic profiles. While the existing research provides a strong foundation, further in-depth structure-activity relationship studies are warranted to fully elucidate the impact of the position and number of fluorine substitutions on the benzyl ring. The development of more efficient and stereoselective synthetic methodologies will also be crucial for generating a diverse library of these compounds for biological screening. As our understanding of the molecular targets and mechanisms of action of these derivatives deepens, the rational design of next-generation fluorobenzyl pyrazoles holds immense potential for addressing unmet medical needs.

References

[1] Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]

[2] Neshan, F. A., & Al-Masoudi, N. A. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 323-331. [Link]

[10] Diaconu, M., Chitescu, C. L., & Limban, C. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 29(1), 1. [Link]

[9] Kumar, V. G., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5. [Link]

[8] Lamer, T., et al. (2017). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS omega, 2(7), 3849–3857. [Link]

[15] Al-Said, M. S., et al. (2011). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 19(3), 161-170. [Link]

[4] de la Cruz-Ojeda, P., et al. (2021). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International Journal of Molecular Sciences, 22(16), 8758. [Link]

[3] Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]

[6] Wang, Y., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & medicinal chemistry letters, 20(17), 5121–5124. [Link]

[11] Li, Y., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Molecules, 26(11), 3195. [Link]

[16] Shaw, D. E. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

[17] Kaczmarek, Ł., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Postepy higieny i medycyny doswiadczalnej (Online), 71(0), 499-506. [Link]

[18] Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]

[19] Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(10), 1350. [Link]

[20] Kumar, K. A., et al. (2013). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. International Journal of PharmTech Research, 5(2), 555-564. [Link]

[21] Al-Abdullah, E. S., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 13(14), 1269-1287. [Link]

[5] Kaczmarek, Ł., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Postepy higieny i medycyny doswiadczalnej (Online), 71, 499-506. [Link]

[22] Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

[23] van der Werff, F. J. A., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 688390. [Link]

[24] Malinauskas, T., et al. (2010). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2010(5), 217-229. [Link]

[25] Various Authors. (2025). Synthesis and biological evalution of novel pyrazole derivatives with anticancer activity. ResearchGate. [Link]

[12] Arora, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

[13] Arora, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 10173–10195. [Link]

[26] Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]

[27] Basile, V., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Molecules, 28(13), 5035. [Link]

[28] Plesa, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(1), 1. [Link]

[29] Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]

[30] Various Authors. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. [Link]

[31] Various Authors. (2018). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research, 10(2), 1-11. [Link]

[7] El-Sayed, N. N. E., et al. (2025). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Drug Development Research. [Link]

Sources

- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jpsionline.com [jpsionline.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sciencescholar.us [sciencescholar.us]

- 14. ossila.com [ossila.com]

- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 23. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 24. epubl.ktu.edu [epubl.ktu.edu]

- 25. researchgate.net [researchgate.net]

- 26. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. mdpi.com [mdpi.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. ijpsjournal.com [ijpsjournal.com]

- 31. researchgate.net [researchgate.net]

Therapeutic Target Deconvolution for 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine: A Strategic Framework

An In-Depth Technical Guide

Abstract: The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide presents a comprehensive, multi-pronged strategy for the identification and validation of therapeutic targets for the novel compound, 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. We eschew a linear, target-first approach, instead advocating for a parallelized workflow that combines in silico prediction, unbiased phenotypic screening, and state-of-the-art target deconvolution techniques. This document provides not only the detailed experimental protocols but also the underlying scientific rationale, empowering research teams to robustly characterize this promising molecule and unlock its therapeutic potential.

Part 1: Foundational Analysis & In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, a thorough computational analysis is essential. This initial phase serves to predict potential target classes, assess the compound's drug-likeness, and guide subsequent experimental design. The core principle is to leverage the vast existing knowledge of chemical-biological interactions to formulate data-driven hypotheses.

Physicochemical Profiling & Druggability Assessment

The first step is to evaluate whether 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine possesses properties consistent with a viable therapeutic agent. We utilize established computational models, such as Lipinski's Rule of Five, to predict oral bioavailability and other pharmacokinetic properties.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Compliance (e.g., Lipinski's Rule) | Implication |

| Molecular Weight | ~219.25 g/mol | Yes (<500) | Favorable for cell permeability and diffusion. |

| LogP (Octanol/Water) | ~2.5 | Yes (<5) | Balanced lipophilicity suggests good membrane permeability without excessive aggregation. |

| H-Bond Donors | 1 (Amine group) | Yes (<5) | Contributes to target binding specificity. |

| H-Bond Acceptors | 3 (Pyrazole Nitrogens, Fluorine) | Yes (<10) | Provides multiple points for specific interactions with a protein target. |

Rationale & Expertise: These parameters are not arbitrary rules but are derived from empirical observations of successful oral drugs. A compound that fits within these ranges has a higher statistical probability of possessing favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it a more attractive candidate for development.

Target Prediction via Chemical Similarity & Machine Learning

Given the pyrazole core, we can screen for potential targets by comparing our compound to databases of molecules with known biological activities. Techniques like 2D fingerprint similarity searching (e.g., using Tanimoto similarity) and 3D shape-based screening can identify known proteins that bind to structurally analogous ligands.

Workflow: In Silico Target Prediction

Caption: Workflow for identifying protein targets using chemical proteomics.

Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). Rationale: The linker is crucial to position the compound away from the solid support, minimizing steric hindrance for protein binding.

-

Immobilization: Covalently attach the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or Azide-functionalized beads). Prepare control beads that are blocked or coupled to a structurally similar but inactive analog.

-

Lysate Preparation: Grow the "hit" cell line to ~80% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.

-

Affinity Pulldown: Incubate a portion of the cell lysate with the compound-coupled beads and another portion with the control beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound. This is a critical step to reduce background noise.

-

Elution: Elute the bound proteins from the beads. This can be done by competitive elution with an excess of the free (non-immobilized) compound, or by denaturation using a buffer containing SDS. Rationale: Competitive elution is superior as it specifically recovers proteins that bind to the compound at its active site.

-

Sample Preparation for Mass Spectrometry: The eluted proteins are subjected to in-solution trypsin digestion to generate peptides.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

-

Data Analysis: The resulting spectra are searched against a protein database (e.g., UniProt) to identify the proteins. Candidate targets are those proteins that are significantly enriched in the sample eluted from the compound-coupled beads compared to the control beads.

Part 4: Direct Target Validation & Mechanistic Analysis

Identifying a candidate protein via proteomics is a hypothesis. It must be rigorously validated using orthogonal, direct-binding assays and functional assays to prove a causal link between compound binding and the observed phenotype.

Biophysical Validation of Direct Binding

We must confirm that the compound physically interacts with the putative target protein. Two gold-standard techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Table 2: Comparison of Biophysical Techniques for Target Validation

| Technique | Principle | Key Outputs | Advantages |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized protein. | KD (dissociation constant), kon (association rate), koff (dissociation rate). | Real-time kinetics, high sensitivity, low protein consumption. |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution. | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n). | Label-free, solution-based, provides full thermodynamic profile. |

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Protein Preparation: Express and purify the recombinant candidate target protein.

-

Chip Preparation: Covalently immobilize the target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

Binding Analysis: Flow a series of concentrations of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine over the chip surface. The binding event is monitored in real-time as a change in response units (RU).

-

Regeneration: After each injection, regenerate the chip surface with a low-pH buffer to remove the bound compound.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and calculate the affinity (KD).

Authoritative Grounding: The principle of SPR is a well-established standard in drug discovery for quantifying molecular interactions, as detailed in numerous methodology guides and publications. A measured KD in the nanomolar to low micromolar range is typically considered a strong interaction for a drug candidate.

Functional Validation: Enzymatic or Cellular Assays

Once direct binding is confirmed, the functional consequence of that binding must be established. This assay is entirely dependent on the identity of the validated target.

-

If the target is a kinase: Perform a kinase activity assay (e.g., using a phosphospecific antibody or a luminescence-based ATP consumption assay) to determine if the compound inhibits or activates the enzyme.

-

If the target is a GPCR: Use a cell-based reporter assay (e.g., cAMP or calcium flux assay) to measure the modulation of receptor signaling in response to the compound.

-

If the target is a transcription factor: Use a luciferase reporter assay with a construct containing the factor's response element to measure changes in transcriptional activity.

The goal is to generate a dose-response curve for the functional activity (e.g., an IC₅₀ for inhibition) and demonstrate that this functional potency correlates with the binding affinity (KD) and the cellular phenotype (IC₅₀ from the viability screen).

Hypothetical Signaling Pathway & Compound Effect

The Strategic Incorporation of Fluorine in Pyrazole Scaffolds: A Technical Guide to Enhancing Bioactivity

Abstract

The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2][3] Its metabolic stability and versatile synthetic handles have made it a cornerstone of modern drug discovery.[2] Parallel to the rise of the pyrazole core, the strategic incorporation of fluorine has become a critical tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][5] This technical guide provides an in-depth exploration of the synergistic relationship between fluorine substitution and the pyrazole scaffold, elucidating how this combination can be leveraged to enhance bioactivity. We will delve into the fundamental physicochemical alterations induced by fluorine, examine the resulting impact on biological activity with case studies, and provide actionable experimental protocols for the synthesis and evaluation of these promising compounds.

The Foundational Pillars: Understanding Pyrazole and Fluorine

The Pyrazole Nucleus: A Privileged Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1] This structural motif is prevalent in a wide range of biologically active molecules, including approved drugs for cancer, inflammatory diseases, and viral infections.[1][6] The success of the pyrazole scaffold can be attributed to several key features:

-

Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, contributing to improved in vivo half-life and bioavailability of drug candidates.[2]

-

Synthetic Accessibility: A plethora of synthetic methodologies exist for the construction and functionalization of the pyrazole core, allowing for extensive structure-activity relationship (SAR) studies.[7][8]

-

Versatile Binding Interactions: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating diverse and high-affinity interactions with biological targets.

The Unique Influence of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, imparts a unique set of properties when incorporated into organic molecules.[9][10] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom, yet its profound electronic effects can dramatically alter a molecule's behavior.[10] Key effects of fluorination include:

-

Modulation of Physicochemical Properties: Fluorine substitution can significantly impact a molecule's lipophilicity (LogP), acidity/basicity (pKa), and metabolic stability.[9][11]

-

Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic and hydrogen-bonding interactions with protein targets, leading to increased potency.[12]

-

Metabolic Blocking: The high strength of the C-F bond makes it resistant to enzymatic cleavage, allowing fluorine to be strategically placed to block sites of metabolic oxidation.[13]

The Synergy of Fluorine and Pyrazole: A Mechanistic Deep Dive

The introduction of fluorine onto a pyrazole scaffold can lead to a range of beneficial effects on a compound's bioactivity. The specific outcomes are highly dependent on the position and number of fluorine atoms, as well as the overall molecular context.

Altering Physicochemical Properties for Improved Drug-Likeness

The electron-withdrawing nature of fluorine can significantly influence the electronic properties of the pyrazole ring and its substituents.

-

Lipophilicity (LogP): A single fluorine substitution on an aromatic ring generally increases lipophilicity, which can enhance membrane permeability.[14] However, the introduction of trifluoromethyl (CF3) groups often decreases lipophilicity due to the strong inductive effect.[14] This tunability allows for precise control over a compound's solubility and permeability.

-

Acidity and Basicity (pKa): Fluorination can lower the pKa of nearby acidic or basic functional groups. For instance, fluorination of an amine substituent on a pyrazole ring can decrease its basicity, which may improve oral bioavailability by reducing ionization in the gut.[10]

-

Metabolic Stability: Placing a fluorine atom or a CF3 group at a metabolically labile position on the pyrazole scaffold or its substituents can effectively block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.[13] For example, the replacement of a metabolically vulnerable methyl group with a trifluoromethyl group is a common strategy in drug design.

Enhancing Target Engagement and Selectivity

Fluorine's unique electronic properties can also be harnessed to improve a compound's interaction with its biological target.

-

Increased Binding Affinity: The polarized C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions with amino acid residues in the target's binding pocket.[12] This can lead to a significant increase in binding affinity and, consequently, potency.

-

Conformational Control: The introduction of fluorine can induce conformational changes in a molecule, pre-organizing it for optimal binding to its target. This can improve both potency and selectivity.

-

Case Study: Kinase Inhibitors: Many successful pyrazole-based kinase inhibitors feature fluorine substituents.[6][15] Fluorine atoms can form crucial interactions with the hinge region of the kinase, a key determinant of binding affinity. Furthermore, fluorination of solvent-exposed regions can modulate solubility and cell permeability.

Synthesis and Evaluation of Fluorinated Pyrazole Compounds: Experimental Protocols

The successful development of fluorinated pyrazole drug candidates relies on robust synthetic and analytical methodologies.

General Synthesis of Fluorinated Pyrazoles

A common and versatile method for the synthesis of 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. To introduce fluorine, fluorinated building blocks are often employed.

Protocol: Synthesis of a 3-Trifluoromethyl-5-phenyl-1H-pyrazole

-

Reaction Setup: To a solution of 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 3-trifluoromethyl-5-phenyl-1H-pyrazole.

Diagram: Synthetic Workflow for Fluorinated Pyrazoles

Caption: A generalized workflow for the synthesis of fluorinated pyrazoles.

Evaluation of Bioactivity: In Vitro Kinase Inhibition Assay

To assess the biological activity of newly synthesized fluorinated pyrazole compounds, a variety of in vitro and in vivo assays can be employed. The following is a representative protocol for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay

-

Compound Preparation: Prepare a stock solution of the fluorinated pyrazole compound in dimethyl sulfoxide (DMSO). Serially dilute the compound to obtain a range of concentrations.

-

Assay Reaction: In a 384-well plate, combine the kinase enzyme, the appropriate substrate, and ATP.

-

Incubation: Add the diluted compound to the assay plate and incubate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP.

-

Data Analysis: Measure the signal using a plate reader and calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Diagram: Kinase Inhibition Assay Workflow

Caption: A streamlined workflow for determining in vitro kinase inhibition.

Case Studies: Fluorinated Pyrazoles in Action

The strategic use of fluorine in pyrazole-containing drugs has led to significant clinical successes.

| Drug Name | Fluorine-Containing Moiety | Therapeutic Target | Key Impact of Fluorination |

| Celecoxib | Trifluoromethyl (CF3) | COX-2 | The CF3 group contributes to the selective inhibition of COX-2 over COX-1, reducing gastrointestinal side effects.[11] |

| Ruxolitinib | - | JAK1/JAK2 | While not directly fluorinated on the pyrazole, its development highlights the importance of metabolic stability in this class of compounds, a property often enhanced by fluorination.[1] |

| Bixafen | Difluoromethyl | Succinate Dehydrogenase | In the agrochemical field, the difluoromethyl group in bixafen is crucial for its potent fungicidal activity.[16] |

Future Perspectives and Conclusion

The combination of the privileged pyrazole scaffold with the unique properties of fluorine continues to be a fruitful area of research in drug discovery.[4] Future efforts will likely focus on the development of more sophisticated methods for the regioselective fluorination of complex pyrazole derivatives, as well as a deeper understanding of the subtle interplay between fluorine substitution and biological activity.[11]

References

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). PubMed Central. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (n.d.). PubMed Central. [Link]

-

Selective Incorporation of Fluorine in Pyrazoles | Request PDF. (2015, April). ResearchGate. [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. (2020, December 31). ACS Publications. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed Central. (n.d.). PubMed Central. [Link]

-

Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove. (n.d.). University of Mississippi. [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

-

Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar. [Link]

-

Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF. (2016, January). ResearchGate. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (2022, November 28). PubMed Central. [Link]

-

(PDF) The pyrazole scaffold in drug development. A target profile analysis. (2014, January). ResearchGate. [Link]

-

Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014, November 5). ACS Publications. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - IRIS. (2023, April 23). Unipa. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, March 23). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (2017, August 28). NIH. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023, April 13). PubMed Central. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. egrove.olemiss.edu [egrove.olemiss.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 14. iris.unipa.it [iris.unipa.it]

- 15. mdpi.com [mdpi.com]

- 16. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Regioselective Approach to the Synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine

Abstract: This document provides a comprehensive guide for the synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous FDA-approved drugs featuring this scaffold[1]. This protocol outlines a robust and efficient two-step synthetic pathway, commencing with the construction of the pyrazole core, 5-methyl-1H-pyrazol-3-amine, from readily available precursors. The subsequent step addresses the critical challenge of regioselective N-alkylation to install the 2-fluorobenzyl moiety at the desired N1 position. We provide detailed, field-tested protocols, mechanistic insights, and methods for ensuring the synthesis is both reliable and self-validating through rigorous monitoring and characterization.

Strategic Overview & Rationale

The synthesis is logically divided into two primary stages: the formation of the core heterocyclic system followed by its functionalization. This approach is predicated on the accessibility of the starting materials and the high efficiency of the chosen reactions.

-

Stage 1: Synthesis of 5-Methyl-1H-pyrazol-3-amine (Intermediate 1). The pyrazole ring is constructed via a classical condensation reaction between a β-ketonitrile (cyanoacetone) and a hydrazine source. This method is well-documented for its high yields and operational simplicity, starting from inexpensive commercial reagents[2][3].

-

Stage 2: Synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine (Target Molecule). This stage involves the N-alkylation of the pre-formed pyrazole ring. A significant challenge with unsymmetrically substituted pyrazoles is controlling the site of alkylation, as it can occur at either of the two ring nitrogen atoms, leading to a mixture of regioisomers[1]. The protocol described herein employs conditions optimized to favor the formation of the desired N1-alkylated product.

Overall Synthetic Workflow

Caption: High-level overview of the two-stage synthetic pathway.

Experimental Protocols & Mechanistic Discussion

Part 1: Synthesis of 5-Methyl-1H-pyrazol-3-amine (Intermediate 1)

Principle: This synthesis is an example of the Paal-Knorr pyrazole synthesis, where a 1,3-dicarbonyl equivalent (in this case, the β-ketonitrile cyanoacetone) reacts with hydrazine to form the pyrazole ring. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Using the sodium salt of cyanoacetone is a reliable method that starts from a stable precursor[2].

Materials:

-

Sodium salt of cyanoacetone

-

Hydrazine hydrate

-

Ethanol

-

Toluene

-

Hydrochloric acid (for work-up, if necessary)

-

Sodium sulfate (anhydrous)

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the sodium salt of cyanoacetone (1.0 eq) and ethanol (approx. 5 mL per gram of cyanoacetone salt).

-

Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the suspension. The reaction is exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium salt byproduct (e.g., sodium hydroxide or other sodium salts formed).

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

For higher purity, the crude solid can be recrystallized from a suitable solvent system like toluene/ethanol. The product is a white to light yellow crystalline solid[4].

-

Expertise & Causality:

-

Using a slight excess of hydrazine hydrate ensures the complete conversion of the cyanoacetone.

-

Ethanol is an excellent solvent as it readily dissolves the reactants and facilitates a homogenous reaction environment at a convenient reflux temperature.

-

The removal of the inorganic salt by filtration is a critical first purification step. In some cases, as described in patent literature, an azeotropic removal of water using a solvent like toluene can drive the reaction to completion and aid in the isolation process[2].

Safety: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. 3-Amino-5-methylpyrazole may cause skin, eye, and respiratory irritation[5].

Part 2: Synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine (Target Molecule)

Principle: The target molecule is formed via a nucleophilic substitution (Sɴ2) reaction. The pyrazole nitrogen is first deprotonated by a mild base (potassium carbonate) to form a nucleophilic pyrazolate anion. This anion then attacks the electrophilic benzylic carbon of 2-fluorobenzyl chloride, displacing the chloride ion.

The Challenge of Regioselectivity: 5-Methyl-1H-pyrazol-3-amine exists as a mixture of tautomers. Deprotonation can generate an anion that can be alkylated at either N1 or N2. The reaction conditions—specifically the choice of base, solvent, and temperature—are crucial for directing the alkylation to the desired N1 position. Generally, bulkier bases and non-polar solvents can favor N1 alkylation due to steric hindrance around the N2 position, which is flanked by the methyl group. We use a standard, reliable system of K₂CO₃ in DMF, which often provides good selectivity.

Caption: Mechanistic pathway of N-alkylation showing the formation of two possible regioisomers.

Materials:

-

5-Methyl-1H-pyrazol-3-amine (Intermediate 1)

-

2-Fluorobenzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of pyrazole).

-

Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. Stir the suspension vigorously.

-

Electrophile Addition: Add 2-fluorobenzyl chloride (1.05 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Conditions: Heat the mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting pyrazole and the appearance of two new spots (the desired product and its isomer).

-

Work-up:

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude oil or solid is a mixture of regioisomers. Purify the target compound using flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective for separating the N1 and N2 isomers. The desired product is generally the major isomer under these conditions.

Trustworthiness & Self-Validation: The protocol's reliability is ensured through systematic checks.

-

Reaction Monitoring: TLC is essential to confirm the consumption of starting materials and to visualize the formation of the product mixture. A co-spot of the starting material with the reaction mixture is crucial for accurate tracking.

-

Purification: Column chromatography is not just a purification step but a validation step. The separation of isomers confirms the regioselectivity challenge, and collecting pure fractions of the major product ensures the isolation of the correct molecule.

-

Characterization: The final validation comes from spectroscopic analysis. ¹H NMR, ¹³C NMR, and Mass Spectrometry must be used to unequivocally confirm the structure of the final product and distinguish it from the undesired isomer.

Quantitative Data Summary

| Compound | Starting Material | Molar Mass ( g/mol ) | Molar Eq. | Theoretical Yield (g) | Typical Yield (%) |

| Intermediate 1 | Sodium Cyanoacetone | 97.12 | 1.0 | (Calculated from SM) | 85-95% |

| Target Molecule | Intermediate 1 | 221.25 | 1.0 | (Calculated from SM) | 60-75% (after chromatography) |

References

- Process for the preparation of 3-amino-5-methylpyrazole.

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

- Process for the preparation of 3-amino-5-methylpyrazole.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 3. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. 3-Amino-5-methylpyrazole - Safety Data Sheet [chemicalbook.com]

Application Note: A Detailed Protocol for the Cyclocondensation Synthesis of Substituted Pyrazoles

Abstract: This comprehensive guide provides detailed protocols and expert insights into the cyclocondensation synthesis of substituted pyrazoles, a cornerstone reaction in medicinal chemistry and materials science. Pyrazoles are a privileged heterocyclic scaffold found in numerous pharmaceuticals, including celecoxib (Celebrex®), sildenafil (Viagra®), and stanozolol.[1] This document moves beyond a simple recitation of steps to explain the underlying principles governing the reaction, offering researchers and drug development professionals a robust framework for synthesizing diverse pyrazole derivatives. We will explore the classic Knorr pyrazole synthesis, modern microwave-assisted green chemistry approaches, and provide a decision-making workflow for methodological selection.

The Strategic Importance of the Pyrazole Core

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a critical pharmacophore in modern drug design.[2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal scaffold for interacting with biological targets.[3] The therapeutic applications of pyrazole-containing drugs are vast, spanning anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][2] The successful development of drugs like the selective COX-2 inhibitor Celecoxib underscores the importance of efficient and versatile synthetic routes to access structurally diverse pyrazole analogues.[4][5]

The Core Reaction: Mechanism of Pyrazole Cyclocondensation

The most fundamental and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound (or a synthetic equivalent).[1][6] This reaction, often referred to as the Knorr pyrazole synthesis, proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[7][8]

Understanding the Mechanism:

The reaction is typically acid-catalyzed and begins with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[7] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting non-aromatic heterocyclic intermediate then undergoes dehydration (loss of two water molecules) to yield the thermodynamically stable aromatic pyrazole ring.[9]

The Challenge of Regioselectivity: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., phenylhydrazine), two constitutional isomers can potentially form. The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. Generally, the more nucleophilic nitrogen of the hydrazine will attack the more electrophilic (less sterically hindered) carbonyl carbon first, guiding the reaction pathway toward the major regioisomer. Careful selection of reactants and reaction conditions is crucial for controlling this selectivity.[10]

Sources

- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. jk-sci.com [jk-sci.com]

- 8. youtube.com [youtube.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Investigating 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine in Cancer Cell Line Studies

Foreword: A Strategic Approach to a Novel Pyrazole Compound

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, 5-aminopyrazoles have been a focal point in the development of novel agents targeting cancer progression.[1] This document provides a comprehensive guide for the initial investigation of a novel pyrazole derivative, 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine , in the context of cancer cell line studies.

Given the novelty of this specific molecule, this guide is structured as a strategic workflow for a first-pass evaluation of its anticancer potential. We will proceed from broad assessments of cytotoxicity to more focused mechanistic studies, establishing a logical and efficient research cascade. The protocols herein are designed to be self-validating, with clear endpoints and integrated controls, ensuring the generation of robust and interpretable data for drug development professionals and cancer researchers.

Section 1: Compound Profile and Rationale for Investigation

Compound: 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Structure:

-

PubChem CID: 6485378[3]

-

Molecular Formula: C11H12FN3

The rationale for investigating this compound stems from the established anticancer properties of the pyrazole scaffold.[4][5][6] The presence of a fluorobenzyl group may enhance its lipophilicity and ability to interact with specific biological targets, a common strategy in medicinal chemistry to improve pharmacological properties.[7] The primary amino group on the pyrazole ring offers a potential site for hydrogen bonding within target proteins, such as kinases or other enzymes involved in cell proliferation and survival.

Our investigative approach will be to first establish if the compound exhibits cytotoxic effects against a panel of cancer cell lines and then to elucidate the primary mechanism of cell death.

Section 2: Experimental Workflow for Anticancer Evaluation

A tiered approach is recommended to efficiently screen and characterize the effects of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. This workflow ensures that resources are focused on the most promising leads and that a comprehensive dataset is generated.